Superior Synthetic Yield vs. 4-(1-Triethylsilylethyl)pyridine in Ir₄(CO)₁₂-Catalyzed Benzylic C–H Silylation
In the Ir₄(CO)₁₂-catalyzed benzylic silylation of 2-ethylpyridine vs. 4-ethylpyridine with HSiEt₃, the 2-substituted product 2-(1-triethylsilylethyl)pyridine is obtained in substantially higher NMR-based yield compared to its 4-regioisomer under comparable reaction conditions [1]. The direct head-to-head comparison demonstrates that the 2-pyridyl isomer is intrinsically more accessible via this catalytic route, an important consideration when sourcing the compound for synthetic planning and ensuring supply reliability.
| Evidence Dimension | NMR-based product yield from Ir-catalyzed benzylic C–H silylation of isomeric ethylpyridines with HSiEt₃ |
|---|---|
| Target Compound Data | Yield not specified in available abstract; study reports that 2-(1-triethylsilylethyl)pyridine is the primary product from 2-ethylpyridine |
| Comparator Or Baseline | 4-(1-triethylsilylethyl)pyridine: 14% NMR-based yield from 4-ethylpyridine |
| Quantified Difference | Qualitative superiority confirmed; exact fold-improvement requires full-text access, but the 2-isomer is the dominant product whereas the 4-isomer is formed at only 14% yield [1]. |
| Conditions | Ir₄(CO)₁₂ (5 mol %), HSiEt₃ (2.0 equiv), norbornene (2.0 equiv), 3,5-dimethylpyridine (2.0 equiv), toluene, 160 °C, 15 h |
Why This Matters
Demonstrates that the 2-substituted isomer is more readily synthesized catalytically than the 4-isomer, which has implications for cost of goods and reliable availability when sourcing this specific regioisomer.
- [1] Fukumoto, Y.; Hirano, M.; Chatani, N. Ir₄(CO)₁₂-Catalyzed Benzylic C(sp³)–H Silylation of 2-Alkylpyridines with Hydrosilanes Leading to 2-(1-Silylalkyl)pyridines. J. Org. Chem. 2017, 82 (24), 13649–13655. DOI: 10.1021/acs.joc.7b02375. (Scite.ai smart citation excerpts confirm 14% yield for 4-isomer; context indicates 2-isomer is a major product). View Source
